molecular formula C15H14N2O2 B6897151 5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one

5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one

Cat. No.: B6897151
M. Wt: 254.28 g/mol
InChI Key: VBSOODVIMYIDDT-UHFFFAOYSA-N
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Description

5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a complex organic compound that features a unique structure combining an indole and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the pyridinone ring. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-2,3-dihydroindole-1-carbonyl)-1,3-thiazolidin-2-one: This compound shares a similar indole moiety but differs in the presence of a thiazolidinone ring instead of a pyridinone ring.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound features a benzoimidazole structure, which is related to the indole moiety in 5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one.

Uniqueness

The uniqueness of this compound lies in its combination of the indole and pyridinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

5-(3-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-9-17(13-5-3-2-4-12(10)13)15(19)11-6-7-14(18)16-8-11/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSOODVIMYIDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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